7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzofuran core, followed by the introduction of the pyrazine and pyridine rings through a series of coupling reactions. The final step usually involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridine and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can yield an amine derivative.
Scientific Research Applications
7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide
- 7-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide
- 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-3-yl]methyl}-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the presence of both pyrazine and pyridine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
7-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-26-16-6-2-4-13-10-17(27-19(13)16)20(25)24-12-15-18(23-9-8-22-15)14-5-3-7-21-11-14/h2-11H,12H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCJDUFASYTEGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.